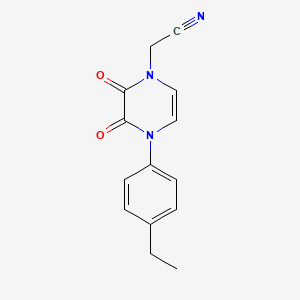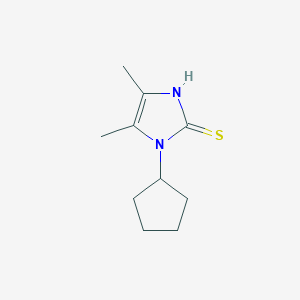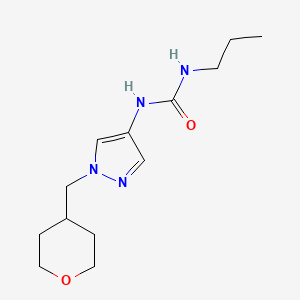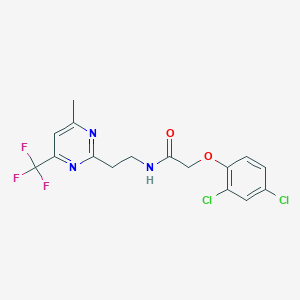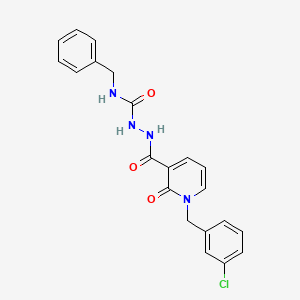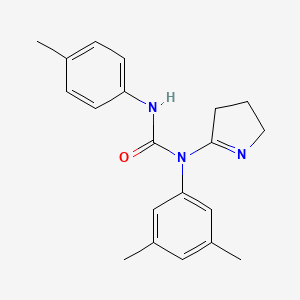
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(p-tolyl)urea is a useful research compound. Its molecular formula is C20H23N3O and its molecular weight is 321.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anion Coordination Chemistry
Urea-based ligands like N-(2,4-dimethylphenyl)-N′-(3-pyridy1)urea have been studied for their anion coordination chemistry. These compounds react with inorganic oxo-acids to form adducts displaying a variety of hydrogen bond motifs involving urea NH groups, carbonyl, and protonated pyridyl NH+ fragments, among others (Wu et al., 2007).
Formation of Hydrogen-Bonded Complexes
Research has demonstrated that certain dimethyl urea derivatives can form highly associated complexes with bis(cytosyl)derivatives. These complexes are influenced by the steric properties of the urea moiety (Kagechika et al., 1996).
Unfolding and Self-Assembly of Heterocyclic Ureas
Heterocyclic ureas have been synthesized and studied for their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is significant for understanding the self-assembly and mimicry of peptide transitions (Corbin et al., 2001).
Enhancement of Skin Penetration
Urea analogues have been evaluated as skin penetration enhancers. Studies have shown that certain urea derivatives can enhance the permeation of substances through the skin when delivered from specific solvents like propylene glycol (Williams & Barry, 1989).
Synthesis of Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
A protocol for converting 2-pyridones and urea derivatives to pyrazolyl-substituted pyridinium or guanidinium salts has been developed. This approach is highly functional-group-compatible and yields products useful in various applications (Echterhoff et al., 2014).
Crystal Structure Analysis
Studies have explored the crystal structure of various urea derivatives to understand their molecular arrangements and stability. This includes investigating the hydrogen bond patterns and other structural features (Rao et al., 2010).
Synthesis of Anticancer Agents
Research into the synthesis and biological evaluation of urea derivatives as anticancer agents has been conducted. These studies involve the design and synthesis of compounds with significant antiproliferative effects against various cancer cell lines (Feng et al., 2020).
Electronic and Optical Properties for Optoelectronic Devices
The electronic, optical, and nonlinear optical properties of certain urea derivatives have been theoretically studied, highlighting their potential applications in optoelectronic device fabrications (Shkir et al., 2018).
特性
IUPAC Name |
1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(3,5-dimethylphenyl)-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-6-8-17(9-7-14)22-20(24)23(19-5-4-10-21-19)18-12-15(2)11-16(3)13-18/h6-9,11-13H,4-5,10H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLIQDHYCQGZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
methylene]-N-[(2-furylcarbonyl)oxy]amine](/img/structure/B2892797.png)
![[(2R,3S,4R,7R,9S,12R,14R,16R,17R,18R,19R,21R,22S)-2-Hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-9-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-16-yl] acetate](/img/structure/B2892798.png)
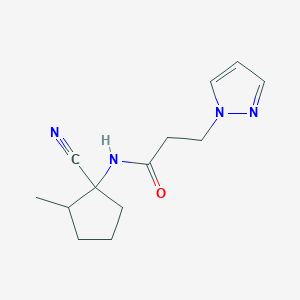

![2-(3,4-dimethoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2892807.png)


